Ganhuangenin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ganhuangenin can be synthesized through various chromatographic methods. The isolation process involves separating the compound from the root extracts of Scutellaria baicalensis using chromatographic techniques . Spectral methods such as UV, IR, MS, and NMR are used to determine the structure of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the roots of Scutellaria baicalensis. The process includes drying the roots, followed by solvent extraction and chromatographic purification to isolate the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ganhuangenin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen Hydroxylgruppen verändern.

Substitution: Substitutionsreaktionen können an den Hydroxyl- und Methoxygruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene hydroxylierte und methoxylierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Antioxidative Properties

Ganhuangenin has been extensively studied for its antioxidative effects. Research indicates that it inhibits lipid peroxidation, thereby protecting cellular membranes from oxidative damage. A study demonstrated that this compound significantly reduced lipid peroxide formation in Sprague-Dawley rats, highlighting its potential as a protective agent against oxidative stress . The antioxidative mechanism is thought to involve the modulation of various antioxidant enzymes, which enhances the overall antioxidative capacity of cells.

Immunomodulatory Effects

This compound exhibits notable immunomodulatory effects, particularly in the context of allergic reactions. In vitro studies have shown that it inhibits the production of immunoglobulin E (IgE) and reduces histamine release from peritoneal exudate cells stimulated by calcium ionophores or histamine releasers . This suggests that this compound may be beneficial in managing allergic conditions by blocking pathways involved in IgE-mediated responses.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to suppress the secretion of pro-inflammatory cytokines such as interleukin-8 and interleukin-1 beta in THP-1 cells, which are human monocytic cells used as a model for studying inflammation . Furthermore, this compound's ability to inhibit leukotriene B4 release underscores its potential utility in treating inflammatory diseases.

Case Studies and Experimental Findings

- Lipid Peroxidation Inhibition : A study by Kimura et al. (1982) highlighted that this compound effectively lowered lipid peroxidation levels in rat tissues, suggesting its role as an antioxidative agent .

- IgE Production Inhibition : Research on the effects of this compound on mesenteric lymph node lymphocytes revealed that it significantly inhibited IgE production and alleviated lipid peroxidation induced by concanavalin A stimulation .

- Cytokine Suppression : In a study examining inflammatory responses, this compound was found to significantly reduce IL-8 and IL-1β production in response to Propionibacterium acnes stimulation, indicating its potential application in dermatological conditions associated with inflammation .

Summary Table of Applications

Wirkmechanismus

Ganhuangenin exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting this enzyme, this compound helps in reducing blood glucose levels. Additionally, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The molecular targets include various signaling pathways involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Baicalein: Another flavonoid from Scutellaria baicalensis with similar anti-inflammatory and anticancer properties.

Wogonin: Known for its neuroprotective and anti-inflammatory effects.

Oroxylin A: Exhibits antioxidant and anticancer activities.

Uniqueness: Ganhuangenin is unique due to its specific α-glucosidase inhibitory activity, which makes it a potential candidate for diabetes treatment . Its distinct structure, with multiple hydroxyl and methoxy groups, also contributes to its unique biological activities .

Biologische Aktivität

Ganhuangenin is a flavonoid compound primarily derived from the traditional Chinese medicinal herb Lonicera japonica (Honeysuckle). It has garnered attention for its potential biological activities, particularly in anti-inflammatory, antibacterial, and antiviral contexts. This article aims to provide an in-depth exploration of the biological activity of this compound, supported by relevant case studies and research findings.

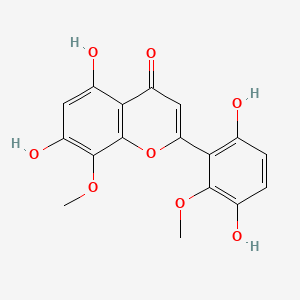

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHO

- CAS Number : 5271991

The compound's structure features multiple hydroxyl groups that contribute to its biological activities, particularly its antioxidant properties.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. Research indicates that it can reduce inflammation induced by Propionibacterium acnes through the suppression of pro-inflammatory cytokines such as IL-6 and TNF-α. This property makes it a candidate for treating inflammatory skin conditions like acne .

Antibacterial Properties

Studies have demonstrated that this compound possesses antibacterial activity against various pathogens. Its efficacy against P. acnes highlights its potential use in dermatological applications, particularly for acne treatment. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting bacterial growth .

Antiviral Activity

Recent investigations have identified this compound as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. In vitro studies have shown that it can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting a role in antiviral therapy .

Antioxidant Effects

This compound has been shown to enhance antioxidant enzyme activity, thereby protecting cells from oxidative stress. This effect is crucial in preventing cellular damage associated with various diseases, including cancer .

Case Study 1: Acne Treatment

A clinical trial conducted at Seoul National University Hospital evaluated the effectiveness of this compound in a topical formulation for treating mild to moderate acne. Patients treated with a cream containing this compound showed significant improvement in inflammatory lesions compared to a placebo group over an 8-week period .

Case Study 2: Antiviral Efficacy

In vitro studies have demonstrated that this compound significantly inhibits the replication of SARS-CoV-2 by targeting its main protease. This finding positions this compound as a potential therapeutic agent in managing COVID-19, warranting further clinical trials to assess its efficacy in humans .

Research Findings Table

Eigenschaften

IUPAC Name |

2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJPTACQDZPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239031 | |

| Record name | Ganhuangenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92519-91-0 | |

| Record name | Ganhuangenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganhuangenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ganhuangenin and where is it found?

A1: this compound, also known as viscidulin III, is a flavonoid primarily isolated from the roots of the Scutellaria plant species, such as Scutellaria baicalensis and Scutellaria rehderiana [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C16H12O8 and a molecular weight of 332.26 g/mol [].

Q3: What are the key structural features of this compound?

A3: this compound is a flavone, a class of flavonoids, characterized by a 5,7,3′,6′-tetrahydroxy-8,2′-dimethoxy substitution pattern on the flavone backbone [].

Q4: What are the reported biological activities of this compound?

A4: this compound has demonstrated several promising biological activities, including:

- Antioxidant activity: Studies show that this compound effectively inhibits lipid peroxidation, a process implicated in various diseases including atherosclerosis [, ].

- Anti-inflammatory activity: this compound suppresses the production of pro-inflammatory cytokines like IL-8 and IL-1β, suggesting its potential in treating inflammatory conditions [].

- Anti-allergic activity: Research indicates this compound can inhibit histamine release and immunoglobulin E (IgE) production, highlighting its potential in managing allergic reactions [, ].

Q5: How does this compound exert its antioxidant effects?

A5: this compound acts as a potent scavenger of free radicals, particularly peroxyl radicals, which are responsible for initiating lipid peroxidation. Its antioxidant capacity has been shown to be even greater than that of α-tocopherol in some studies [].

Q6: Does this compound interact with any specific enzymes or receptors?

A6: While the precise mechanisms underlying this compound's activities are still under investigation, research suggests it may interact with key enzymes involved in inflammation and immune responses. For instance, it has been shown to inhibit histamine release, suggesting an interaction with the cellular machinery responsible for histamine secretion [, ].

Q7: What in vitro models have been used to study this compound's biological activities?

A7: Researchers have employed several in vitro models to investigate this compound's effects, including:

- Lipid peroxidation assays: These assess this compound's ability to inhibit lipid peroxidation induced by oxidizing agents [, ].

- Cell cultures: Human monocytic THP-1 cells have been used to study this compound's impact on cytokine production induced by Propionibacterium acnes [].

- Rat peritoneal exudate cells and spleen lymphocytes: These models have been utilized to investigate this compound's effects on histamine release, IgE production, and lipid peroxidation [, ].

Q8: Have there been any in vivo studies conducted on this compound?

A9: Yes, in vivo studies in Sprague-Dawley rats have shown that this compound can effectively inhibit IgE production and lipid peroxidation in spleen lymphocytes []. Additionally, it has demonstrated protective effects against Propionibacterium acnes-induced ear swelling in mice [].

Q9: Is there any information available on the bioavailability or pharmacokinetics of this compound?

A9: Currently, there is limited publicly available information regarding the bioavailability, absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further research is needed to fully understand its pharmacokinetic properties.

Q10: What analytical methods are used to identify and quantify this compound?

A11: Various spectroscopic techniques are employed for the identification and structural elucidation of this compound, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [, ]. Chromatographic methods like high-performance liquid chromatography (HPLC) are commonly used for separation and quantification [].

Q11: Are there any known toxicity concerns related to this compound?

A11: While this compound is generally considered safe based on its traditional use and preliminary research, detailed toxicological studies are still limited. Further investigation is required to comprehensively evaluate its safety profile, potential adverse effects, and long-term toxicity.

Q12: What are the potential applications of this compound based on current research?

A12: Given its promising biological activities, this compound holds potential for development as a therapeutic agent for:

- Atherosclerosis and cardiovascular diseases: Its potent antioxidant properties suggest it could be beneficial in managing oxidative stress-related conditions [, ].

- Inflammatory diseases: Its ability to suppress pro-inflammatory cytokine production highlights its potential in treating inflammatory disorders [].

- Allergic diseases: Its inhibitory effects on histamine release and IgE production suggest it could be beneficial in managing allergic conditions [, ].

Q13: Are there any known alternatives or substitutes for this compound with similar biological activities?

A14: Other flavonoids, particularly those found in Scutellaria species, share structural similarities with this compound and exhibit comparable biological activities. For example, baicalein and wogonin, also present in Scutellaria extracts, possess antioxidant, anti-inflammatory, and anti-allergic properties [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.